O-(3,5-Difluorophenyl)hydroxylamine Hydrochloride
Description
O-(3,5-Difluorophenyl)hydroxylamine Hydrochloride is a halogenated hydroxylamine derivative featuring a 3,5-difluorophenyl substituent. It is synthesized via a multi-step process starting from 3,5-difluoroacetophenone. Key steps include α-bromination, Delepine reaction for amine formation, Boc protection, NaBH4 reduction, and Mitsunobu coupling with N-hydroxyphthalimide, followed by deprotection and final coupling reactions . The compound exhibits high purity (94% by NMR analysis) and is utilized in medicinal chemistry, particularly for targeting viral enzymes like HBV RNase H . Its structural design emphasizes electron-withdrawing fluorine atoms, which enhance stability and modulate reactivity in nucleophilic or electrophilic reactions.
Properties
Molecular Formula |
C6H6ClF2NO |
|---|---|
Molecular Weight |
181.57 g/mol |
IUPAC Name |
O-(3,5-difluorophenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H5F2NO.ClH/c7-4-1-5(8)3-6(2-4)10-9;/h1-3H,9H2;1H |
InChI Key |
SIGZUAABGPTTIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)ON.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(3,5-Difluorophenyl)hydroxylamine Hydrochloride typically involves the reaction of 3,5-difluoroaniline with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently reduced to the hydroxylamine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reduction process .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or electrodialysis coupled with oxime hydrolysis. These methods offer advantages in terms of yield, purity, and environmental impact .
Chemical Reactions Analysis
Types of Reactions: O-(3,5-Difluorophenyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
O-(3,5-Difluorophenyl)hydroxylamine Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of O-(3,5-Difluorophenyl)hydroxylamine Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also participate in redox reactions, affecting cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Key Observations :
- Fluorine vs.
- Synthetic Complexity : The pentafluorobenzyl variant requires fewer synthetic steps but achieves higher purity (>98%) due to standardized commercial protocols , whereas the difluorophenyl compound involves Boc protection/deprotection steps .
- Applications : Difluorophenyl derivatives are prioritized in antiviral research, while pentafluorobenzyl analogs are used in analytical chemistry due to their electron-deficient aromatic systems .
Reactivity and Stability
- Electrophilic Reactivity: The 3,5-difluorophenyl group enhances electrophilic aromatic substitution (EAS) reactivity compared to non-fluorinated analogs. For example, coupling reactions with heteroaryl acids proceed in 67–92% yields under TBTU/DIPEA conditions .
- Thermal Stability : O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl has a high melting point (215°C), suggesting superior thermal stability relative to the difluorophenyl derivative (melting point unreported) .
- Hydrolytic Sensitivity : Both compounds are HCl salts, but the difluorophenyl variant’s Boc-protected intermediates require careful handling to avoid premature deprotection .
Research Findings
- Antiviral Activity : O-(3,5-Difluorophenyl)hydroxylamine HCl derivatives demonstrate inhibitory activity against HBV RNase H, with IC₅₀ values in the low micromolar range. This efficacy is attributed to fluorine’s ability to stabilize transition-state analogs in enzyme binding pockets .
- Analytical Utility : Pentafluorobenzyl derivatives are employed in LC-MS for detecting carbonyl compounds in environmental samples, leveraging their derivatization efficiency and low detection limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
